Differential DHFR Inhibition Profile Compared to Bropirimine and Other Analogs
AHPP acts as a weak inhibitor of human dihydrofolate reductase (DHFR), with an IC50 of 60,000 nM. This contrasts sharply with the potent inhibition exhibited by other 2,4-diaminopyrimidines like pyrimethamine (IC50 ≈ 5 nM vs. E. coli DHFR [2]) and the distinct immunomodulatory mechanism of bropirimine, which lacks significant DHFR activity [1]. AHPP's weak DHFR affinity positions it as a useful negative control or a starting scaffold for optimization, whereas the high potency of other analogs precludes such use.
| Evidence Dimension | IC50 for human dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | 60,000 nM (60 µM) |
| Comparator Or Baseline | Bropirimine: Not a DHFR inhibitor (immunomodulator); Pyrimethamine: ≈ 5 nM vs. E. coli DHFR |
| Quantified Difference | AHPP is >12,000-fold less potent than pyrimethamine in related DHFR assays. |
| Conditions | Inhibition of recombinant human DHFR expressed in E. coli BL21 (DE3) cells using dihydrofolate as substrate in presence of NADPH [1]. |
Why This Matters
This stark difference in DHFR affinity dictates that AHPP cannot substitute for DHFR-inhibiting analogs in antiproliferative studies, and vice versa, guiding proper compound selection for target-based assays.
- [1] BindingDB. Entry for CHEMBL2178600 (2-Amino-4-hydroxy-6-phenylpyrimidine). IC50 for human DHFR: 60,000 nM. View Source
- [2] Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of folate biosynthesis and function as a basis for chemotherapy. Advances in Enzymology and Related Areas of Molecular Biology, 27, 417-468. View Source
